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Compound of Interest

Compound Name: 3-Chloro-6-phenylipyridazin-4-OL
CAS No.: 89868-13-3
Cat. No.: B1590347

Get Quote

Executive Summary & Chemical Identity

3-Chloro-6-phenylpyridazin-4-ol (CAS: 89868-13-3) is a halogenated heterocyclic scaffold
used primarily as an intermediate in the synthesis of agrochemicals (herbicides) and
pharmaceutical candidates.[1] It belongs to the class of pyridazines, specifically the
hydroxypyridazines, which exhibit rich tautomeric behavior and regioselective reactivity.

Critical Distinction: Researchers must distinguish this compound from its regioisomer, Pyridafol
(6-chloro-3-phenylpyridazin-4-ol, CAS 40020-01-7), which is a well-known metabolite of the
herbicide Pyridate. While structurally similar, the positioning of the chlorine and phenyl groups
relative to the nitrogen atoms alters the electronic environment and subsequent reactivity
profiles.

Chemical Data Table
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Property Specification

IUPAC Name 3-Chloro-6-phenylpyridazin-4-ol

CAS Number 89868-13-3

Molecular Formula C10H7CIN20

Molecular Weight 206.63 g/mol

Appearance White to pale yellow crystalline powder

~1.90 (OH ionization), though experimental

pKa (Predicted)
analogs suggest ~6.7
Solubili Soluble in DMSO, DMF, chlorinated solvents;
olubili
Y low solubility in water
Taut ] Exists in equilibrium with 3-chloro-6-phenyl-1H-
automerism

pyridazin-4-one

Structural Dynamics & Tautomerism

The core reactivity of 3-chloro-6-phenylpyridazin-4-ol is governed by lactam-lactim
tautomerism. In solution, the compound exists in an equilibrium between the 4-hydroxy (enol)
form and the 4-oxo (keto) form.

e Enol Form (Pyridazinol): Favored in polar aprotic solvents and when O-functionalized.

o Keto Form (Pyridazinone): Often the dominant species in the solid state and in neutral
aqueous solutions due to the stability of the amide-like (NH-CO) resonance.

This equilibrium dictates the site of alkylation. Treatment with bases (e.g.,

) generates an ambident anion that can react at the Oxygen (O-alkylation) or Nitrogen (N-
alkylation), depending on the hardness of the electrophile and solvent polarity.

Synthetic Pathways

The synthesis of CAS 89868-13-3 requires precise regiocontrol to ensure the phenyl ring is
installed at position 6 and the chlorine remains at position 3.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1590347/docs?utm_src=pdf-body#in-depth-technical-guide-3-chloro-6-phenylpyridazin-4-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590347?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Primary Route: Regioselective Suzuki Coupling

The most robust synthetic strategy involves the functionalization of a pre-formed pyridazine
core.

Step 1: Preparation of 3,6-Dichloro-4-hydroxypyridazine Starting from 3,4,6-trichloropyridazine,
selective hydrolysis is performed. The C4-chlorine is susceptible to nucleophilic displacement
by hydroxide ions due to the activation provided by the adjacent nitrogen atoms and the
vinylogous nature of the position.

* Reagents: NaOH (aq), Reflux.
 Yield: High regioselectivity for the 4-OH product.

Step 2: Regioselective Suzuki-Miyaura Coupling The key step is the discrimination between the
C3-Cl and C6-Cl sites.

» Electronic Logic: The hydroxyl group at C4 is an electron-donating group (EDG). It increases
electron density at the ortho (C3) and para (C5) positions. The C6 position (meta to OH)
remains relatively more electron-deficient.

» Catalytic Cycle: Palladium(0) undergoes oxidative addition preferentially at the more
electron-deficient C6-Cl bond.

e Reaction: 3,6-Dichloro-4-hydroxypyridazine + Phenylboronic Acid
3-Chloro-6-phenylpyridazin-4-ol.

Experimental Protocol (Representative)

o Charge: A reaction vessel is charged with 3,6-dichloro-4-hydroxypyridazine (1.0 eq),
Phenylboronic acid (1.1 eq), and

(2.0 eq).

» Solvent: Degassed mixture of 1,4-Dioxane/Water (4:1).

o Catalyst: Add
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(3-5 mol%).
e Conditions: Heat to 90°C under

atmosphere for 4—6 hours.

o Workup: Cool, acidify to pH ~3 (to precipitate the phenol), filter, and recrystallize from
ethanol.

Reactivity Profile & Functionalization
The scaffold offers three distinct vectors for chemical modification:
e C4-Hydroxyl (Nucleophile):

o O-Alkylation: Reaction with alkyl halides in the presence of

or
in DMF yields ethers (common in herbicide synthesis).

o O-Acylation: Reaction with acyl chlorides yields esters.
o Chlorination:[2][3][4] Treatment with
converts the OH back to Cl, yielding 3,4-dichloro-6-phenylpyridazine.
¢ C3-Chlorine (Electrophile):

o S_N_Ar: The remaining chlorine at C3 is activated by the adjacent Nitrogen (N2). It can be
displaced by amines, thiols, or alkoxides, although it is less reactive than the C6-Cl in the
starting material.

o Coupling: Can undergo a second Suzuki or Stille coupling to generate 3,6-diphenyl
derivatives.

¢ N-Alkylation (Alternative Nucleophile):

o Under specific conditions (e.g., soft electrophiles, protic solvents), alkylation may occur at
N1 or N2, leading to N-substituted pyridazinones.
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Visualization of Chemical Logic
Diagram 1: Synthetic Workflow & Regioselectivity
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Caption: Synthetic route highlighting the regioselective hydrolysis and Palladium-catalyzed
coupling steps.

Diagram 2: Reactivity & Tautomerism Map
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Caption: Map of tautomeric forms and available reaction vectors for medicinal chemistry
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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